1-(Dioxo-lambda~6~-sulfanylidene)propane
Description
1-(Dioxo-λ⁶-sulfanylidene)propane, also known as (Z)-propanethial-S-oxide or 1-sulfinylidenepropane, is a sulfur-containing organic compound characterized by a hypervalent sulfur atom (λ⁶-sulfanylidene) bonded to two oxygen atoms and a propane backbone . This compound belongs to the sulfine family, where the sulfur atom exhibits a unique electronic configuration that contributes to its reactivity and applications in organic synthesis. Its structure is represented as CH₃CH₂CH=S(O)₂, highlighting the dioxo-sulfanylidene moiety.
Properties
CAS No. |
54683-40-8 |
|---|---|
Molecular Formula |
C3H6O2S |
Molecular Weight |
106.15 g/mol |
IUPAC Name |
1-sulfonylpropane |
InChI |
InChI=1S/C3H6O2S/c1-2-3-6(4)5/h3H,2H2,1H3 |
InChI Key |
YPOYIZHONBLRQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC=S(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dioxo-lambda~6~-sulfanylidene)propane can be achieved through several methods. One common approach involves the reaction of propane with sulfur dioxide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(Dioxo-lambda~6~-sulfanylidene)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized sulfur species.
Reduction: Reduction reactions can convert the compound into sulfides or other reduced sulfur compounds.
Substitution: The compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .
Scientific Research Applications
1-(Dioxo-lambda~6~-sulfanylidene)propane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dioxo-lambda~6~-sulfanylidene)propane involves its interaction with molecular targets and pathways in biological systems. The compound can act as an oxidizing or reducing agent, depending on the conditions, and can modulate various biochemical pathways. Its effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Sulfoxaflor
Chemical Structure : Sulfoxaflor (C₁₀H₁₀F₃N₃OS) features a complex structure with a trifluoromethylpyridinyl group, a cyanamide substituent, and a λ⁴-sulfanylidene group .
Key Properties :
Comparison :
- Structural Differences : Unlike 1-(dioxo-λ⁶-sulfanylidene)propane, sulfoxaflor incorporates a pyridine ring and trifluoromethyl group, enhancing its bioactivity and specificity for insect targets .
- Reactivity : Sulfoxaflor’s λ⁴-sulfanylidene group interacts with insect receptors, whereas the λ⁶-sulfanylidene in the target compound may exhibit distinct electronic properties due to hypervalency .
(Z)-Propanethial-S-oxide
Chemical Structure : A simpler sulfine analog (C₃H₆OS) with a propane backbone and a sulfinylidene group .
Key Properties :
- Synonyms: (Z)-propylidene-λ⁴-sulfanyliumolate, 1-sulfinylidenepropane
- Applications: Known as the "lachrymatory factor" in onions, inducing eye irritation via volatile sulfur release .
Comparison :
Methyl Propyl Sulfide
Chemical Structure : A simple sulfide (C₄H₁₀S) with a methyl and propyl group attached to sulfur .
Key Properties :
Comparison :
- Electronic Configuration : Lacks the oxidized sulfur (dioxo or sulfinylidene) present in the target compound, resulting in lower polarity and distinct chemical behavior .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Functional Insights
- Biological Activity : Sulfoxaflor’s insecticidal efficacy underscores the importance of sulfanylidene groups in agrochemical design, though the target compound’s simpler structure may limit bioactivity without additional functionalization .
- Structural Analogues : Diarylated propane derivatives (e.g., 1-(3′,4′-dihydroxyphenyl)-3-(4″-methoxyphenyl)-propane) demonstrate anti-inflammatory activity, but their lack of sulfanylidene groups highlights divergent structure-activity relationships .
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